CID 6857651 CID 6857651 Hydroxidodioxidophosphate(.1-) is a phosphite ion, an inorganic radical anion and a monovalent inorganic anion.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1821052
InChI: InChI=1S/HO3P/c1-4(2)3/h1H/q-1
SMILES: OP([O-])[O]
Molecular Formula: HO3P-
Molecular Weight: 79.98 g/mol

CID 6857651

CAS No.:

Cat. No.: VC1821052

Molecular Formula: HO3P-

Molecular Weight: 79.98 g/mol

* For research use only. Not for human or veterinary use.

CID 6857651 -

Specification

Molecular Formula HO3P-
Molecular Weight 79.98 g/mol
Standard InChI InChI=1S/HO3P/c1-4(2)3/h1H/q-1
Standard InChI Key AWXVWTQBRAAURA-UHFFFAOYSA-N
SMILES OP([O-])[O]
Canonical SMILES OP([O-])[O]

Introduction

Chemical Identity and Structure

Basic Chemical Information

Dithiaden (CID 6857651) is an organic heterotricyclic compound with the molecular formula C17H19NS2 and a molecular weight of 301.5 g/mol . The IUPAC name for this compound is (3E)-N,N-dimethyl-3-(5H-thieno[2,3-c]benzothiepin-10-ylidene)propan-1-amine . This compound features a unique thieno[2,3-c]benzothiepin structure that contributes significantly to its biological activity profile.

Structural Components and Features

The compound is characterized by several distinct structural features that define its chemical behavior:

  • A thieno[2,3-c]benzothiepin core structure

  • A propylidene group with a dimethylamino terminus

  • Two sulfur atoms in the heterocyclic system

  • An olefinic bond in the E configuration

The compound is classified as an organic heterotricyclic compound, a tertiary amino compound, an organosulfur heterocyclic compound, and an olefinic compound . Its unique structural configuration contributes to its specific receptor binding capabilities.

Chemical Identifiers and Registry Information

Dithiaden is registered with several chemical identifiers that facilitate its tracking in chemical databases and literature:

Identifier TypeValue
CAS Registry Numbers42504-83-6, 5802-61-9
EC Number227-353-5
UNII595726R32U
InChIKeyZLJLUTCIUOCIQM-OVCLIPMQSA-N
ChEBI IDCHEBI:167625
DSSTox Substance IDDTXSID301336166

Pharmacological Properties

Mechanism of Action

The primary mechanism of action of Dithiaden is as a histamine H1 receptor antagonist . By competitively binding to H1 receptors, it prevents histamine from binding to these receptors, thereby inhibiting the biological effects of histamine that are mediated through this receptor subtype. This antagonism is particularly relevant in allergic reactions where histamine release plays a central role in symptom manifestation.

Pharmacodynamic Profile

Dithiaden exhibits multiple pharmacological activities that extend beyond its antihistaminic effects:

  • Anti-allergic activity: The compound effectively suppresses allergic symptoms through histamine receptor blockade

  • Antiemetic properties: It demonstrates activity in preventing nausea and vomiting

  • Platelet aggregation inhibition: The compound has been observed to inhibit platelet aggregation, suggesting potential applications in conditions involving abnormal blood clotting

These diverse pharmacological activities make Dithiaden a compound of interest for multiple therapeutic applications beyond simple allergy management.

Receptor Binding Characteristics

The specific binding properties of Dithiaden to the H1 receptor are influenced by its unique chemical structure. The thieno[2,3-c]benzothiepin core and the dimethylamino-containing side chain contribute to its receptor binding affinity and selectivity . The compound's E-configuration is particularly important for optimal receptor interaction and pharmacological efficacy.

Therapeutic Applications

Clinical Uses in Allergy Management

As a histamine H1 receptor antagonist, Dithiaden finds its primary application in the management of allergic conditions . It effectively mitigates symptoms such as:

  • Itching and skin manifestations in allergic dermatitis

  • Nasal congestion and rhinorrhea in allergic rhinitis

  • Allergic conjunctivitis symptoms

  • General symptoms of hypersensitivity reactions

Antiemetic Applications

The antiemetic properties of Dithiaden make it useful in managing nausea and vomiting associated with various conditions . This application extends its utility beyond allergy management into broader symptomatic treatment protocols.

Comparative Pharmacology

Comparison with Other Antihistamines

Dithiaden belongs to a broader class of antihistamines but has specific structural features that distinguish it from other compounds. The table below compares Dithiaden with other antihistaminic agents:

CompoundMolecular FormulaKey CharacteristicsStructural Distinctions
Dithiaden (Bisulepin)C17H19NS2Histamine H1 receptor antagonist with antiemetic and platelet inhibitory effectsThieno[2,3-c]benzothiepin structure
DiphenhydramineC17H21NFirst-generation antihistamine used for allergy reliefDiphenyl structure without sulfur atoms
ChlorpheniramineC16H19ClN2First-generation antihistamine with pronounced sedative effectsContains chlorine atom and pyridine ring
CetirizineC21H25ClN2O3Second-generation non-sedating antihistamineCarboxylic acid group that reduces CNS penetration

This comparison highlights the unique structural and pharmacological position of Dithiaden within the broader class of antihistaminic compounds.

Structure-Activity Relationships

The specific arrangement of atoms in Dithiaden's structure contributes significantly to its pharmacological profile. The thieno[2,3-c]benzothiepin core provides a unique three-dimensional conformation that influences receptor binding, while the dimethylamino-terminated propylidene side chain facilitates interaction with specific receptor domains . These structural features create a distinctive pharmacological profile that differentiates Dithiaden from other antihistamines.

Research Status and Developments

Current Research Status

While the basic pharmacological properties of Dithiaden are well-established, ongoing research continues to explore potential new applications and to better characterize its pharmacological profile . The compound's multiple activities—antihistaminic, antiemetic, and platelet inhibitory—suggest a broader potential therapeutic utility that warrants further investigation.

Inclusion in Chemical Databases

Dithiaden is included in major chemical databases, facilitating research and information access:

  • The compound is listed in PubChem, a comprehensive database of chemical substances and their activities

  • It is included in the ChEBI (Chemical Entities of Biological Interest) database with ID CHEBI:167625

  • The compound has entries in Wikidata (Q4918616) and Wikipedia, indicating its significance in pharmacological literature

This database inclusion supports ongoing research and information dissemination about Dithiaden and its properties.

Chemical Synthesis and Properties

Physical and Chemical Properties

Dithiaden exhibits characteristic physical and chemical properties that influence its formulation, stability, and biological behavior:

  • The presence of two sulfur atoms in its structure contributes to its lipophilicity

  • The tertiary amine function provides a basic center that can be protonated at physiological pH

  • The E-configuration of the olefinic bond is important for its three-dimensional structure and receptor interactions

These properties collectively influence the compound's absorption, distribution, metabolism, and excretion in biological systems.

Chemical Identifiers and Nomenclature Systems

Multiple nomenclature systems are used to identify and describe Dithiaden, reflecting its recognition across different chemical reference frameworks:

  • Systematic IUPAC name: (3E)-N,N-dimethyl-3-(5H-thieno[2,3-c]benzothiepin-10-ylidene)propan-1-amine

  • CAS Registry Numbers: 42504-83-6 and 5802-61-9

  • SMILES notation: CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2

  • InChI: InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+

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